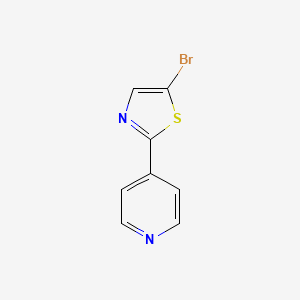
5-Bromo-2-(pyridin-4-YL)thiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Bromo-2-(pyridin-4-YL)thiazole is a heterocyclic compound that contains both a thiazole ring and a pyridine ring. Thiazole rings are known for their diverse biological activities and are found in many natural products and synthetic compounds . The presence of a bromine atom at the 5-position and a pyridin-4-yl group at the 2-position of the thiazole ring makes this compound particularly interesting for various chemical and biological studies.
準備方法
The synthesis of 5-Bromo-2-(pyridin-4-YL)thiazole typically involves the annulation of a thiazole ring to a pyridine derivative. One common method involves the reaction of 3-bromo-N-[4-chloro-5H-1,2,3-dithiazol-5-ylidene]pyridin-2-amine in the presence of copper iodide in dry pyridine under microwave irradiation at 115°C for 30 minutes . This method is efficient and yields the desired compound with high purity.
化学反応の分析
5-Bromo-2-(pyridin-4-YL)thiazole undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom at the 5-position can be substituted with other groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the sulfur and nitrogen atoms in the thiazole ring.
Coupling Reactions: The pyridine ring can participate in coupling reactions, forming new C-C or C-N bonds.
Common reagents used in these reactions include thiourea, ethyl 4-bromo-3-oxopentanoate, and various catalysts like copper iodide . The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
5-Bromo-2-(pyridin-4-YL)thiazole has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Industry: The compound is used in the development of dyes, biocides, and chemical reaction accelerators.
作用機序
The mechanism of action of 5-Bromo-2-(pyridin-4-YL)thiazole involves its interaction with various molecular targets and pathways. The thiazole ring’s aromaticity allows it to participate in π-π interactions with biological molecules, while the bromine atom and pyridine ring can form hydrogen bonds and other interactions with enzymes and receptors . These interactions can modulate biochemical pathways, leading to the compound’s observed biological effects.
類似化合物との比較
5-Bromo-2-(pyridin-4-YL)thiazole can be compared with other thiazole derivatives, such as:
Sulfathiazole: An antimicrobial drug.
Ritonavir: An antiretroviral drug.
Abafungin: An antifungal drug.
What sets this compound apart is its unique combination of a bromine atom and a pyridin-4-yl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
特性
分子式 |
C8H5BrN2S |
|---|---|
分子量 |
241.11 g/mol |
IUPAC名 |
5-bromo-2-pyridin-4-yl-1,3-thiazole |
InChI |
InChI=1S/C8H5BrN2S/c9-7-5-11-8(12-7)6-1-3-10-4-2-6/h1-5H |
InChIキー |
CFJJLEWWUVGZBE-UHFFFAOYSA-N |
正規SMILES |
C1=CN=CC=C1C2=NC=C(S2)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



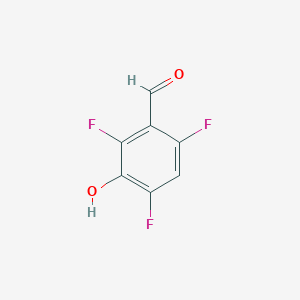
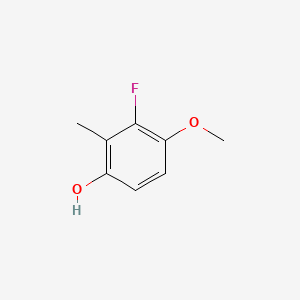

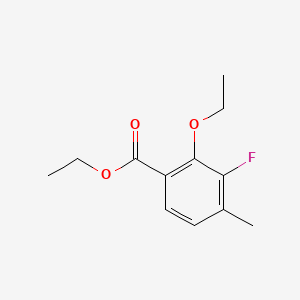
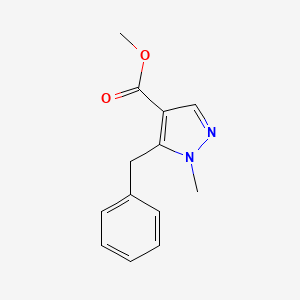


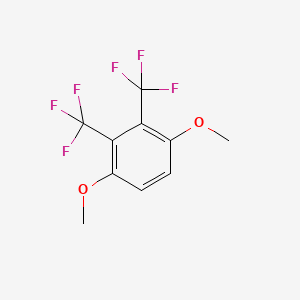

![3-[(2,6-dimethylphenoxy)methyl]-4-(2-methylphenyl)-1H-1,2,4-triazole-5-thione](/img/structure/B14023926.png)

![Tert-butyl 2,7-diazaspiro[3.6]decane-7-carboxylate oxalate](/img/structure/B14023933.png)

